molecular formula C9H8BrNO4 B1424152 Dimethyl 5-bromopyridine-2,3-dicarboxylate CAS No. 521980-82-5

Dimethyl 5-bromopyridine-2,3-dicarboxylate

Cat. No. B1424152
M. Wt: 274.07 g/mol
InChI Key: JYRYOIMMYLBBNZ-UHFFFAOYSA-N
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Description

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 521980-82-5. It has a molecular weight of 274.07 and its IUPAC name is dimethyl 5-bromo-2,3-pyridinedicarboxylate .


Synthesis Analysis

The synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-bromopyridine-2,3-dicarboxylate can be represented by the linear formula C9H8BrNO4 .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50% .


Physical And Chemical Properties Analysis

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Dimethyl 5-bromopyridine-2,3-dicarboxylate plays a significant role in synthesis processes. For example, it is used as a product in the bromination of dimethyl indole-2,3-dicarboxylate using pyridinium hydrobromide perbromide or bromine in the presence of Lewis acid (Miki et al., 2006).

Electrochemical Applications

  • In electrochemistry, the compound has been involved in the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the production of 6-aminonicotinic acid (Feng et al., 2010).

Homocoupling Catalysis

  • The compound also finds application in homocoupling reactions. A study showcased its use in the electrochemical homocoupling of 2-bromomethylpyridines, catalyzed by nickel complexes (França et al., 2002).

Luminescent Materials

  • In the field of material science, specifically in the synthesis of luminescent materials, derivatives of dimethyl 5-bromopyridine-2,3-dicarboxylate have been studied. For instance, heteroleptic Zn(II) 3,5-diiodosalicylates demonstrate luminescence in the blue region, where dimethyl 5-bromopyridine-2,3-dicarboxylate derivatives are part of the structure (Bondarenko et al., 2020).

Solar Cell Applications

  • Furthermore, the compound has been used in the synthesis of copper(I) complexes, which are potential components in dye-sensitized solar cells (Constable et al., 2009).

Safety And Hazards

The safety information for Dimethyl 5-bromopyridine-2,3-dicarboxylate includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

dimethyl 5-bromopyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRYOIMMYLBBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698424
Record name Dimethyl 5-bromopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-bromopyridine-2,3-dicarboxylate

CAS RN

521980-82-5
Record name Dimethyl 5-bromopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gras - Drugs of the Future, 2019 - access.portico.org
Migraine is ranked as the sixth cause of years lost due to disability, with around 1.04 billion migraine sufferers globally. Triptans are considered the standard for acute migraine treatment…
Number of citations: 2 access.portico.org

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